molecular formula C22H18N2O2 B3325399 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline CAS No. 211446-29-6

4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline

Cat. No.: B3325399
CAS No.: 211446-29-6
M. Wt: 342.4 g/mol
InChI Key: SJJLVTBMGZDXMR-UHFFFAOYSA-N
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Description

4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is an organic compound with the molecular formula C22H18N2O2. It is characterized by the presence of two aniline groups connected through a naphthalene ring via ether linkages. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with 1,4-dibromonaphthalene in the presence of a base to form the intermediate 4,4’-(Naphthalene-1,4-diylbis(oxy))dinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline involves its interaction with various molecular targets. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions are crucial in its applications in polymer chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

4-[4-(4-aminophenoxy)naphthalen-1-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c23-15-5-9-17(10-6-15)25-21-13-14-22(20-4-2-1-3-19(20)21)26-18-11-7-16(24)8-12-18/h1-14H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLVTBMGZDXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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